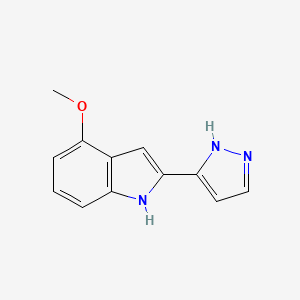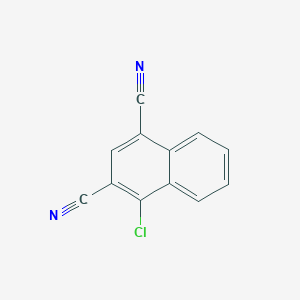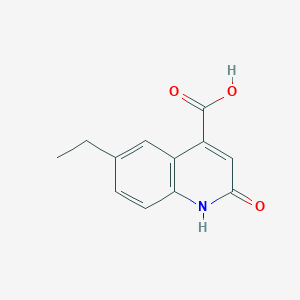![molecular formula C12H15N3O B11892084 1'-Methyl-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11892084.png)
1'-Methyl-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-Methyl-1’H-spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one is a spirocyclic compound that features a unique structure combining a pyrrolidine ring and a quinazolinone moiety
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 1'-Methyl-1'H-Spiro[pyrrolidin-3,2'-chinazolin]-4'(3'H)-on umfasst in der Regel Mehrkomponentenreaktionen. Eine effektive Methode ist die fünfkomponentige Spiro-Pyrrolidin-Konstruktion, die in Mikrotröpfchen und dünnen Filmen beschleunigt werden kann. Die Abscheidungsmethode und die milde Erwärmung sind entscheidende Faktoren für die Produktbildung . Ein weiterer Ansatz beinhaltet die katalytische asymmetrische dreikomponentige 1,3-dipolare Cycloaddition von 3-Amino-Oxindolen mit Aldehyden und Nitroolefinen unter der Katalyse einer chiralen Phosphorsäure .
Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann die gleichen Mehrkomponentenreaktionen nutzen, jedoch in größerem Maßstab. Der Einsatz von Durchflussreaktoren und optimierten Reaktionsbedingungen kann Ausbeute und Effizienz verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen: 1'-Methyl-1'H-Spiro[pyrrolidin-3,2'-chinazolin]-4'(3'H)-on durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen einführen.
Reduktion: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen entfernen oder Wasserstoff einführen.
Substitution: Diese Reaktion kann eine funktionelle Gruppe durch eine andere ersetzen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Häufige Reduktionsmittel umfassen Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Häufige Reagenzien umfassen Halogene und Nukleophile unter basischen oder sauren Bedingungen.
Hauptprodukte: Die bei diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise zu Chinazolinonderivaten führen, während die Reduktion zu Pyrrolidinderivaten führen kann.
Wissenschaftliche Forschungsanwendungen
1'-Methyl-1'H-Spiro[pyrrolidin-3,2'-chinazolin]-4'(3'H)-on hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es dient als Zwischenprodukt bei der Synthese komplexer organischer Moleküle.
Biologie: Es wird zur Untersuchung der Enzyminhibition und der Protein-Ligand-Wechselwirkungen verwendet.
Industrie: Es wird zur Herstellung von Feinchemikalien und Pharmazeutika eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1'-Methyl-1'H-Spiro[pyrrolidin-3,2'-chinazolin]-4'(3'H)-on beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die einzigartige Struktur der Verbindung ermöglicht es ihr, an spezifischen Stellen dieser Zielstrukturen zu binden, wodurch deren Aktivität moduliert wird und zu verschiedenen biologischen Wirkungen führt. Die beteiligten Pfade können die Hemmung der Enzymaktivität oder die Veränderung der Rezeptorsignalisierung umfassen.
Ähnliche Verbindungen:
Spiro[pyrrolidin-2,3'-oxindol]: Diese Verbindung weist eine ähnliche spirocyclische Struktur auf, jedoch mit einer Oxindol-Einheit anstelle eines Chinazolinons.
Spiro[pyrrolidin-3,3'-oxindol]: Diese Verbindung weist ebenfalls eine spirocyclische Struktur auf, jedoch mit einer anderen Ringverknüpfung.
Einzigartigkeit: 1'-Methyl-1'H-Spiro[pyrrolidin-3,2'-chinazolin]-4'(3'H)-on ist einzigartig aufgrund seiner Kombination aus einem Pyrrolidinring und einer Chinazolinon-Einheit, die ihm einzigartige chemische und biologische Eigenschaften verleiht. Diese Einzigartigkeit macht es zu einem wertvollen Gerüst für die Wirkstoffforschung und die organische Synthese.
Wirkmechanismus
The mechanism of action of 1’-Methyl-1’H-spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Spiro[pyrrolidine-2,3’-oxindole]: This compound shares a similar spirocyclic structure but with an oxindole moiety instead of a quinazolinone.
Spiro[pyrrolidine-3,3’-oxindole]: This compound also features a spirocyclic structure but with different ring connectivity.
Uniqueness: 1’-Methyl-1’H-spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one is unique due to its combination of a pyrrolidine ring and a quinazolinone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for drug discovery and organic synthesis.
Eigenschaften
Molekularformel |
C12H15N3O |
|---|---|
Molekulargewicht |
217.27 g/mol |
IUPAC-Name |
1-methylspiro[3H-quinazoline-2,3'-pyrrolidine]-4-one |
InChI |
InChI=1S/C12H15N3O/c1-15-10-5-3-2-4-9(10)11(16)14-12(15)6-7-13-8-12/h2-5,13H,6-8H2,1H3,(H,14,16) |
InChI-Schlüssel |
DJFLBRBTFTUDAI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C(=O)NC13CCNC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H-Benzo[H]chromene-3-carbaldehyde](/img/structure/B11892011.png)



![2-Isopropyl-[1,1'-biphenyl]-4-amine](/img/structure/B11892038.png)
![6-Methoxy-N,N-dimethylbenzo[d]thiazol-2-amine](/img/structure/B11892044.png)
![3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11892049.png)



![3-Benzyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11892074.png)

![6-Bromopyrrolo[1,2-a]pyrazin-1-amine](/img/structure/B11892088.png)

